molecular formula C33H38N4O7 B11454950 ethyl 7-cyclohexyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-cyclohexyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11454950
M. Wt: 602.7 g/mol
InChI Key: XYVIETVCMFEJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This complex compound belongs to the class of esters derived from 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. Its intricate structure combines a cyclohexyl ring, multiple ethoxy groups, and a benzoyl-imino-triazatricyclo core. Let’s break it down step by step.

Preparation Methods

Synthetic Routes:

Industrial Production:

Industrial-scale production methods remain proprietary, but they likely involve efficient and scalable synthetic strategies to achieve high yields.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the triazatricyclo core or the benzoyl group.

    Reduction: Reduction reactions could modify the imino functionality or reduce the ethoxy groups.

    Substitution: Substitution reactions may occur at various positions, especially on the cyclohexyl ring or the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., alkoxides, amines) under appropriate conditions.

Major Products:

The specific products depend on the reaction conditions and regioselectivity. Potential products include modified versions of the core structure or cleavage products.

Scientific Research Applications

This compound’s versatility makes it intriguing for various scientific fields:

    Chemistry: As a challenging synthetic target, it inspires novel methodologies.

    Biology: It could serve as a probe for biological studies due to its unique structure.

    Industry: Perhaps as a precursor for functional materials.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise effects.

Properties

Molecular Formula

C33H38N4O7

Molecular Weight

602.7 g/mol

IUPAC Name

ethyl 7-cyclohexyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C33H38N4O7/c1-5-41-25-18-21(19-26(42-6-2)28(25)43-7-3)31(38)35-30-24(33(40)44-8-4)20-23-29(37(30)22-14-10-9-11-15-22)34-27-16-12-13-17-36(27)32(23)39/h12-13,16-20,22H,5-11,14-15H2,1-4H3

InChI Key

XYVIETVCMFEJON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2C(=CC3=C(N2C4CCCCC4)N=C5C=CC=CN5C3=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.